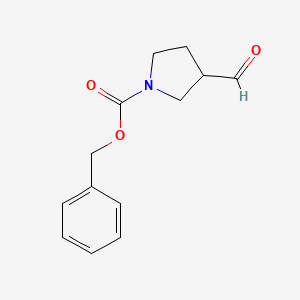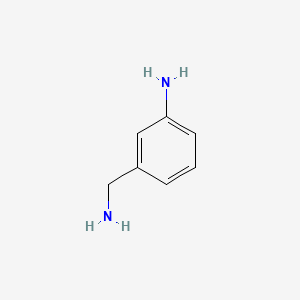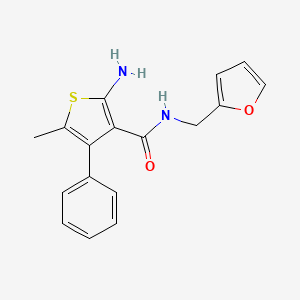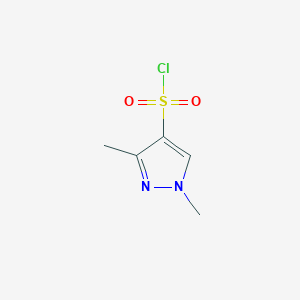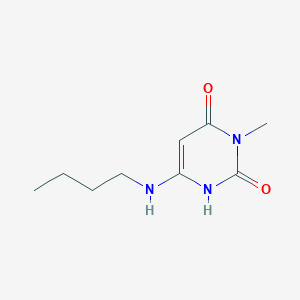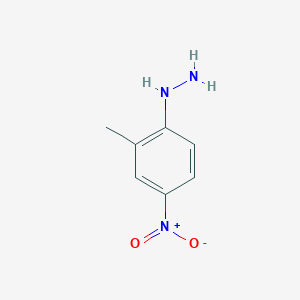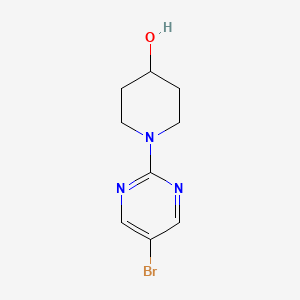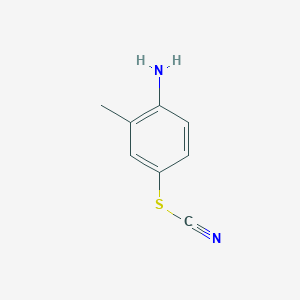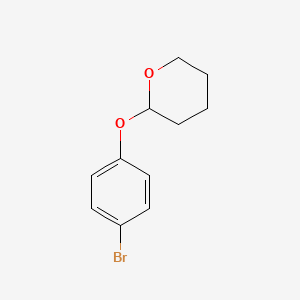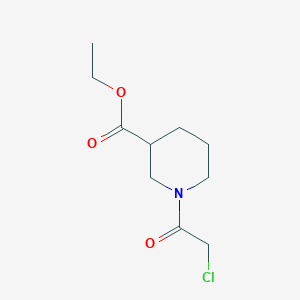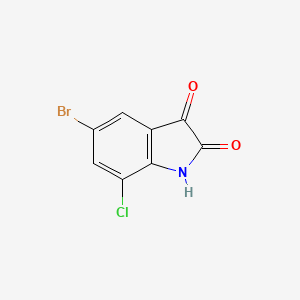
2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid
Descripción general
Descripción
2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid is a chemical compound that is part of a class of molecules known for their tert-butoxycarbonyl (Boc) protective group. This group is commonly used in the synthesis of peptides due to its stability and ease of removal under mild acidic conditions. The compound mentioned is structurally related to amino acids and is used in the synthesis of various pharmacologically active compounds, such as growth hormone secretagogues .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the first enantioselective synthesis of a closely related compound, (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid, was achieved and incorporated into growth hormone secretagogue compounds, resulting in analogs with significantly increased in vitro potency and improved in vivo efficacy . Another synthesis approach involved the mixed anhydride method IBCF/HOBt for the preparation of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, which was characterized by various spectroscopic techniques and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of compounds within this class has been studied using techniques such as X-ray diffraction. For example, S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was found to crystallize in the orthorhombic space group, with the structure exhibiting both inter and intramolecular hydrogen bonds . These structural features are important for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Compounds with the tert-butoxycarbonyl group can undergo various chemical reactions. The Boc group itself is known for its ability to protect amines during peptide synthesis, and it can be removed under acidic conditions without affecting other sensitive functional groups. The related compound, (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, was involved in reactions such as acylation and metal-catalyzed reactions with silver trifluoroacetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For instance, the presence of the tert-butoxycarbonyl group contributes to the stability of the compound and its solubility in organic solvents. The chiral center in S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate is an example of how stereochemistry can affect the physical properties, such as melting point and optical rotation .
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Potency Enhancement in Compounds
A significant application of derivatives of 2-tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid is seen in the enantioselective synthesis of related compounds. For instance, the synthesis of (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid led to its incorporation into growth hormone secretagogues (GHS). This process resulted in analogs with markedly increased in vitro potency and improved in vivo efficacy and pharmacokinetic properties in rat models (Li et al., 2008).
Building Blocks for Peptide-Mimetic HIV Protease Inhibitors
Another application is in the field of HIV treatment. Compounds like (2S, 3S)-3-N-tert-butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid (BocAHPBA) have been developed as chiral building blocks for assembling potent HIV protease inhibitors such as JE-2147 (KNI-764). This demonstrates the compound's role in facilitating the synthesis of medically significant inhibitors (Ikunaka et al., 2002).
Role in Crystal Structure and Synthesis Methods
The compound also plays a role in crystallography and synthesis methods. For example, S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was synthesized and characterized by various techniques, including X-ray diffraction. Its crystal structure exhibited specific inter and intramolecular hydrogen bonds, highlighting the compound's significance in structural biology and chemistry (Dinesh et al., 2010).
Development of Hydrogelators for Cancer Therapy
In recent research, derivatives of 2-tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid were used in the development of hydrogelators for localized breast cancer therapy. These hydrogelators demonstrated in vitro cytotoxicity against breast cancer cell lines, suggesting their potential in targeted cancer treatment (Guchhait et al., 2021).
Synthesis of Chromogenic Amino Acid for HIV-Protease Assay
The synthesis of (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, a chromogenic amino acid derivative, used the protected form of this compound. It was employed in the solid-phase peptide synthesis of oligopeptides, serving as sequence-specific chromogenic protease substrates for detecting HIV-protease activity (Badalassi et al., 2002).
Propiedades
IUPAC Name |
4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQVQDMFCAGQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405722 | |
| Record name | 2-tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid | |
CAS RN |
507264-54-2 | |
| Record name | 2-tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)
